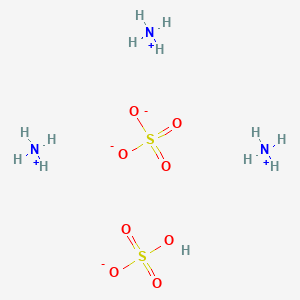![molecular formula C22H20O10 B1257567 (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B1257567.png)
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one is a class of bacteriocins synthesized by lactic acid bacteria, specifically Enterococcus species. These compounds are polyketide antibiotics effective against various foodborne pathogens, including Listeria monocytogenes and Bacillus species . This compound has a caged, tricyclic, nonaromatic core and is known for its proteolytic degradability in the gastrointestinal tract, making it useful for controlling foodborne pathogens via human consumption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a biomimetic reaction cascade. The key step is a late-stage biomimetic reaction involving two intramolecular aldol reactions, which establish four of the seven stereogenic centers . The pivotal precursor for this cascade reaction is assembled from three readily available building blocks, with a chiral dithioacetal representing the core fragment .
Industrial Production Methods: Industrial production of enterocin typically involves fermentation processes using Enterococcus species. The initial purification process includes ammonium sulfate precipitation, acetone precipitation, and ethanol extraction with macroporous resins . Advanced purification techniques such as cation-exchange chromatography and gel-filtration are also employed .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly oxygenated polyketide structure allows for multiple functional group transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of enterocin, which can exhibit different biological activities .
Applications De Recherche Scientifique
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polyketide biosynthesis and biomimetic synthesis pathways.
Biology: Investigated for its role in microbial ecology and as a natural antimicrobial agent.
Industry: Utilized in food preservation to inhibit the growth of foodborne pathogens and extend shelf life.
Mécanisme D'action
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one exerts its effects primarily by disrupting the cell membrane of target bacteria. It acts by inhibiting the synthesis of cell membrane components or by forming pores in the membrane, leading to cell lysis . The compound is more effective against Gram-positive bacteria due to their simpler cell wall structure .
Comparaison Avec Des Composés Similaires
Nisin: Another bacteriocin produced by Lactococcus lactis, effective against a broad range of Gram-positive bacteria.
Pediocin: Produced by Pediococcus species, known for its strong activity against Listeria monocytogenes.
Lactacin F: Produced by Lactobacillus johnsonii, effective against various lactic acid bacteria.
Uniqueness of (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one: this compound is unique due to its caged, tricyclic structure and its specific activity against certain foodborne pathogens. Unlike nisin and pediocin, enterocin has a broader spectrum of activity and is more effective in complex food matrices .
Propriétés
Formule moléculaire |
C22H20O10 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13?,16?,17-,18?,20?,21?,22+/m0/s1 |
Clé InChI |
CTBBEXWJRAPJIZ-QECDAJHSSA-N |
SMILES isomérique |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
SMILES canonique |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Synonymes |
enterocin vulgamycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)

![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)
![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)



![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)


